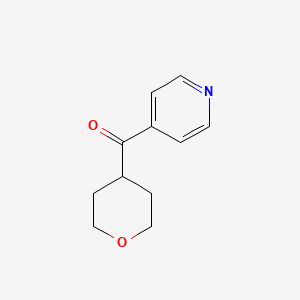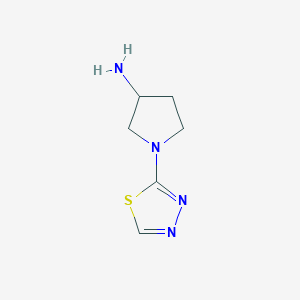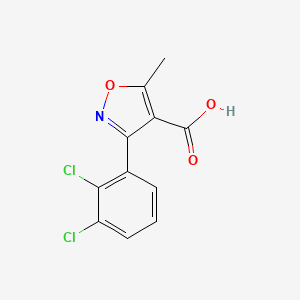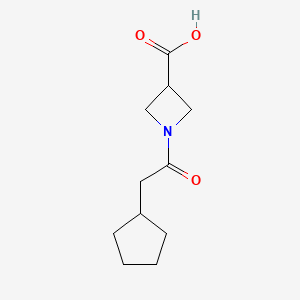![molecular formula C10H14N2O3 B1469275 1-[(3,5-ジメチル-1,2-オキサゾール-4-イル)メチル]アゼチジン-3-カルボン酸 CAS No. 1340110-38-4](/img/structure/B1469275.png)
1-[(3,5-ジメチル-1,2-オキサゾール-4-イル)メチル]アゼチジン-3-カルボン酸
説明
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
この化合物は、オキサゾール環とアゼチジン環を含み、医薬品化学において貴重なシンセトンです。 これは、さまざまな生物活性分子の合成に使用でき、特に抗菌性と抗真菌性を有する可能性のある分子に使用できます 。その構造は、薬理学的活性をスクリーニングできる誘導体の作成に役立ちます。
農業
農業分野では、この化合物の誘導体が、新規殺虫剤や除草剤としての可能性について研究される可能性があります。 特にオキサゾール部分は、有意な抗真菌活性を有する化合物に存在することが知られており、作物を真菌病原体から保護するのに役立つ可能性があります .
材料科学
この化合物の分子構造は、特定の特性を有する有機材料の合成のための候補となります。 たとえば、ポリマーへの組み込みにより、さまざまな産業用途に役立つ、ユニークな機械的特性や熱的特性を有する材料が生じる可能性があります.
環境科学
このような化合物の環境運命に関する研究は不可欠です。この化合物は、生分解性と生態系における潜在的な蓄積について研究できます。 環境要因との相互作用を理解することは、安全性と影響を評価する上で重要です .
生化学
生化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。 さまざまな生化学物質との反応性により、酵素-基質相互作用に関する洞察や、新しい生化学アッセイの開発につながる可能性があります .
薬理学
この化合物に存在する構造モチーフは、さまざまな薬理学的に活性な分子に見られます。 したがって、これは、さまざまな疾患に対する活性を持つ可能性のある、新しい薬剤の合成における前駆体として役立ちます。その汎用性の高い化学構造により、さらなる官能化が可能になります .
特性
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-9(7(2)15-11-6)5-12-3-8(4-12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLXFPXPEUHKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)
![1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469207.png)
![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)


![1-[(Propylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469215.png)
